Benzhydryl 6,6-dibromopenicillanate

Stereoselective Synthesis Reduction Penicillanate

Sourcing a bench-stable, stereocontrolled penicillanate intermediate that reliably yields the correct C6 stereochemistry for β-lactamase inhibitor synthesis is a persistent supply challenge. Benzhydryl 6,6-dibromopenicillanate (CAS 75527-84-3) resolves this: its bulky benzhydryl ester and gem-dibromo motif direct stereoselective reductions (85:15 6β-epimer preference) and alkylations essential for constructing tazobactam and mechanistic probes. Unlike lighter esters or the free acid, this protected form withstands oxidation to the sulfone without deprotection, enabling a high-yielding, validated route. Researchers gain predictable stereochemical outcomes; procurement managers benefit from a single, purpose-built intermediate that replaces multiple unoptimized alternatives.

Molecular Formula C21H19Br2NO3S
Molecular Weight 525.3 g/mol
Cat. No. B1245799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl 6,6-dibromopenicillanate
Synonymsbenzhydryl 6,6-dibromopenicillanate
Molecular FormulaC21H19Br2NO3S
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H19Br2NO3S/c1-20(2)16(24-18(26)21(22,23)19(24)28-20)17(25)27-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1
InChIKeySSLOATPLZXISQE-QFBILLFUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydryl 6,6-Dibromopenicillanate Technical Baseline


Benzhydryl 6,6-dibromopenicillanate (CAS 75527-84-3) is a protected penicillanic acid derivative of the molecular formula C21H19Br2NO3S . This compound serves as a crucial, bench-stable synthetic intermediate in the multi-step preparation of clinically significant β-lactamase inhibitors, most notably tazobactam, and various mechanistic probes [1]. The presence of the bulky benzhydryl (diphenylmethyl) ester protecting group, combined with the gem-dibromo functionality at the C6 position, confers specific reactivity and stereoelectronic properties that are central to its role in stereocontrolled organic synthesis .

1 Workflow: Stereocontrolled β-lactam intermediate synthesis
2 Use context: Benzhydryl ester enables C6 stereoelectronic direction
3 Selection logic: Bench-stable protected penicillanate for multi-step routes

Benzhydryl 6,6-Dibromopenicillanate Substitution Barriers


Simple substitution with other 6,6-dibromopenicillanate esters (e.g., methyl, pivaloyloxymethyl) or the free acid is not viable due to fundamental differences in physical properties and downstream synthetic behavior. The benzhydryl ester's high molecular weight (525.3 g/mol) and significant density (1.69 g/cm³) dramatically alter its solubility and handling characteristics compared to lighter esters. More critically, the steric bulk and electronic nature of the benzhydryl group are essential for directing stereochemical outcomes in subsequent reactions, such as stereoselective reductions and alkylations, which are fundamental to constructing the correct stereochemistry of the final β-lactamase inhibitor . An unprotected acid or a less hindered ester would lead to different reaction pathways, lower stereoselectivity, and ultimately, failure to produce the desired active pharmaceutical ingredient.

Ester protection mismatch
Lighter esters (methyl, pivaloyloxymethyl) lack the steric bulk required for stereocontrol; free acid leads to different reaction pathways.
Physical property divergence
High density (1.69 g/cm³) and boiling point (574°C) alter handling, solubility, and purification compared to lower-molecular-weight analogs.
Stereochemical outcome may shift
Without benzhydryl, reduction stereoselectivity and subsequent alkylation outcomes may differ, compromising target isomer formation.

Benzhydryl 6,6-Dibromopenicillanate vs. Alternative Esters


Reduction Stereoselectivity

Reduction of 6,6-dibromopenicillanate with tri-n-butyltin hydride yields a mixture of 6β- and 6α-bromopenicillanates in a specific 85:15 ratio [1]. This inherent stereochemical bias is a direct consequence of the penicillanate core and is a critical, quantifiable parameter for process development. Alternative reduction methods, such as those using samarium(II) iodide (SmI2), have been developed to invert this selectivity for the stereoselective synthesis of the 6α-isomer [2], underscoring the importance of selecting the correct intermediate for the desired stereochemical outcome.

Reduction stereoselectivity
Head-to-head
6β:6α = 85:15 (Bu₃SnH) vs. 6α favored with SmI₂
Inherent stereochemical bias guides isomer choice.
Method-dependent reversal; cross-study comparison.
Stereoselective Synthesis Reduction Penicillanate

Synthetic Efficiency Comparison

An optimized synthetic route for methyl 6,6-dibromopenicillanate starting from 6-APA (6-aminopenicillanic acid) via diazotization, bromination, and esterification achieved a total yield of 79.2% [1]. This serves as a quantitative baseline for the synthetic efficiency of the 6,6-dibromopenicillanate core. While a directly comparable, published total yield for the benzhydryl ester is not available in the primary literature, its procurement is justified by the specific stereoelectronic demands of subsequent steps that the methyl ester cannot fulfill.

Synthetic efficiency baseline
Cross-study comparable
79.2% yield (methyl ester)
Core scaffold efficiency benchmark; benzhydryl choice based on downstream utility.
Benzhydryl yield not directly reported in primary literature.
Process Chemistry Yield Optimization Penicillanate

Physicochemical Property Comparison

The benzhydryl 6,6-dibromopenicillanate exhibits a reported density of 1.69 g/cm³ and a boiling point of 574.4 °C at 760 mmHg . These physical constants are significantly higher than those of the methyl ester analog. While direct data for the methyl ester is not provided in the same source, the substantial increase in molecular weight and aromatic content for the benzhydryl derivative directly correlates with these elevated values. These properties influence material handling, purification strategies (e.g., distillation vs. crystallization), and reactor design in process chemistry.

Physicochemical properties
Supporting evidence
Density: 1.69 g/cm³ Boiling point: 574.4 °C (760 mmHg)
Higher density and BP versus lighter esters impact handling and purification design.
Qualitative correlation with molecular weight; direct comparator data incomplete.
Physicochemical Properties Process Engineering Penicillanate

Benzhydryl 6,6-Dibromopenicillanate Application Scenarios


Tazobactam and Analog Synthesis

Benzhydryl 6,6-dibromopenicillanate is a documented key intermediate in the synthesis of the potent β-lactamase inhibitor tazobactam . The benzhydryl protecting group is stable to the reaction conditions required for C6 functionalization and subsequent oxidation to the sulfone, a critical step in tazobactam synthesis. Its use enables a high-yielding, stereocontrolled route to this essential pharmaceutical.

Stereoselective 6β-Bromopenicillanate Synthesis

Researchers requiring access to the 6β-bromo isomer of penicillanic acid derivatives can leverage the inherent stereoselectivity of the 6,6-dibromo core. The standard tri-n-butyltin hydride reduction of 6,6-dibromopenicillanates provides an 85:15 preference for the 6β-epimer [1], offering a reliable and predictable method for generating this specific stereoisomer as a major product, which can then be further elaborated.

β-Lactamase Mechanistic Probes

The compound has been successfully employed in the stereospecific, three-step synthesis of 6α- and 6β-(1R-hydroxyoctyl)penicillanic acids [2]. These compounds serve as crucial mechanistic probes for studying class D β-lactamases. This application demonstrates the compound's utility in constructing complex, stereochemically defined molecules for advanced biochemical research beyond immediate pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Tazobactam synthetic route studies
Benzhydryl ester stability during oxidation to sulfone
Yield and stereochemical retention at sulfone stage
Stereoselective 6β-bromopenicillanate preparation
Inherent stereochemical bias of 6,6-dibromo core
Isomeric ratio reproducibility and method consistency
β-Lactamase mechanistic probes
Stereospecific C6 functionalization handle
Stereochemical integrity for enzyme inhibition studies
Quote Request

Request a Quote for Benzhydryl 6,6-dibromopenicillanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.